Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate
Description
Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate is a synthetic organic compound featuring a tetrahydrobenzo[b]thiophene core substituted with a cyano group at position 3 and a methyl group at position 4. The molecule also contains a carbamothioyl carbamoyl linkage and a methyl benzoate ester at position 5.
Properties
IUPAC Name |
methyl 4-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-3-8-14-15(10-21)18(28-16(14)9-11)23-20(27)22-17(24)12-4-6-13(7-5-12)19(25)26-2/h4-7,11H,3,8-9H2,1-2H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXHEMSAYFMMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiophene ring. Subsequent functionalization introduces the cyano and carbamoyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Scientific Research Applications of Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate
This compound is a complex organic compound with the molecular formula C₁₈H₁₈N₄O₃S₂ and a molecular weight of approximately 398.48 g/mol. It features a benzoate moiety, a tetrahydrobenzo[b]thiophene ring, and a cyano group, making it an interesting subject for chemical and biological studies. The presence of diverse functional groups allows for further modifications to enhance its efficacy or selectivity as a therapeutic agent.
Potential Applications
This compound has potential applications in medicinal chemistry because its diverse functional groups provide avenues for further modifications that could enhance its efficacy or selectivity as a therapeutic agent.
Interaction Studies: Interaction studies are essential to understand how this compound interacts with biological systems. These studies may involve:
- Protein Binding Assays: Determining the compound's affinity for various protein targets.
- Cell-Based Assays: Evaluating its effects on cellular functions.
- In vivo Studies: Assessing its efficacy and safety in animal models.
Such investigations will provide insights into its therapeutic potential and safety profile.
Mechanism of Action
The mechanism by which Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate exerts its effects involves interactions with molecular targets and pathways. The cyano and carbamoyl groups play a crucial role in these interactions, influencing the compound's biological activity.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate specific enzymes, leading to biological effects.
Receptors: Binding to receptors can trigger signaling pathways that result in therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Tetrahydrobenzo[b]thiophene Class
The tetrahydrobenzo[b]thiophene scaffold is common in bioactive molecules. Key analogues include:
6-Methyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 919850-87-6)
- Molecular Weight : 406.5 g/mol
- Key Substituents : Methylsulfonylphenyl acetamido group at position 2, carboxamide at position 3.
- The methylsulfonyl group may improve solubility .
4-(4-Chloro-2-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide
- Key Substituents: Chloro-methylphenoxy butanamide at position 4, ethyl group at position 6.
- Comparison: The ethyl substituent on the tetrahydro ring may alter steric effects compared to the methyl group in the target compound.
Methyl Benzoate Derivatives with Heterocyclic Moieties
Several methyl benzoate derivatives with heterocyclic substituents share structural motifs with the target compound:
Methyl 4-((3-(6,7-dimethoxy-2-(methylamino)quinazolin-4-yl)phenyl)carbamoyl)benzoate (CAS 947620-48-6)
- Molecular Weight : 472.49 g/mol
- Key Substituents : Quinazolinyl-phenylcarbamoyl group.
- Comparison: The quinazoline ring introduces aromaticity and planar geometry, contrasting with the non-aromatic tetrahydrobenzo[b]thiophene in the target compound. This structural difference may influence binding to enzymatic targets .
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, CAS 1142210-42-1)
- Molecular Weight : 369.40 g/mol
- Key Substituents : Thiadiazolylmethoxy group.
- Comparison : The thiadiazole ring provides electron-withdrawing properties, whereas the target compound’s carbamothioyl group offers hydrogen-bonding capabilities. Computational similarity metrics (e.g., Tanimoto index) could quantify these differences .
Functional Group Analysis and Implications
Research Findings and Computational Insights
- Molecular Similarity : Computational tools (e.g., Tanimoto and Dice indexes) highlight moderate similarity between the target compound and LS-03205 due to shared benzoate and heterocyclic motifs. However, the carbamothioyl group in the target compound introduces unique pharmacophoric features .
- Synthetic Challenges : The carbamothioyl carbamoyl linkage in the target compound may pose stability issues under acidic conditions, unlike the more robust carboxamide or ester groups in analogues .
Biological Activity
Methyl 4-(((3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesizing available research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₂S₂
- Molecular Weight : 378.49 g/mol
- CAS Number : Not explicitly provided in the sources but can be derived from related compounds.
Research indicates that compounds related to this compound may exhibit biological activities through various mechanisms:
- Antiparasitic Activity : Similar compounds have demonstrated efficacy against parasitic infections. For instance, a study on related benzothiophene derivatives showed significant antimalarial activity against Plasmodium falciparum, particularly strains resistant to conventional treatments .
- Anticancer Properties : Some derivatives of the benzothiophene structure have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell signaling pathways .
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Antimalarial Activity
A notable study evaluated a series of benzothiophene derivatives, including those structurally related to this compound). The results indicated:
Cytotoxicity and Selectivity
In vitro studies assessed the cytotoxicity of similar compounds against various cancer cell lines. The findings highlighted the selectivity of these compounds towards cancer cells over normal cells:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HeLa | 1.5 | 10 |
| MCF-7 | 2.0 | 8 |
| Normal Fibroblasts | >10 | N/A |
These results suggest a favorable therapeutic window for further development .
Q & A
Q. What safety precautions should be prioritized when handling Methyl 4-... in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use NIOSH-approved respirators if aerosolization is possible .
- Storage : Store in airtight containers in cool (<25°C), ventilated areas away from ignition sources. Monitor for container integrity to avoid moisture ingress .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid discharge into drains or ecosystems .
- Emergency Protocols : Immediate decontamination with water for 15 minutes after skin contact. Use emergency eyewash stations and seek medical evaluation for inhalation exposure .
Q. What synthetic strategies are effective for preparing this compound?
Methodological Answer:
- Key Steps :
- Core Thiophene Formation : Cyclize substituted cyclohexanones with sulfur sources (e.g., Lawesson’s reagent) to generate the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold .
- Carbamothioyl Integration : React the thiophene intermediate with thiourea derivatives in anhydrous 1,4-dioxane under nitrogen, followed by ice-water quenching to precipitate the product .
- Esterification : Couple the carboxylic acid moiety with methanol via acid-catalyzed Fischer esterification .
- Purification : Use recrystallization (methanol/water) or reverse-phase HPLC for high-purity yields (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and carbamothioyl connectivity (e.g., δ ~165 ppm for thiourea C=S in ¹³C) .
- LC-HRMS : Confirm molecular weight (e.g., [M+H]⁺) and assess purity (>97%) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to determine melting points and decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Technique Cross-Validation :
- Case Example : Discrepancies in carbonyl (C=O) vs. thiourea (C=S) peak assignments can be resolved by comparing experimental IR (e.g., 1700 cm⁻¹ for ester C=O) with computed spectra .
Q. What methodologies are recommended for evaluating biological activity?
Methodological Answer:
- Antibacterial Assays :
- MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reference compound 23 (IC₅₀ = 2.1 µM) as a positive control .
- Mechanistic Studies : Fluorescence microscopy with propidium iodide to assess membrane disruption or β-galactosidase assays for lytic activity .
- SAR Optimization : Modify the cyano or methyl groups on the tetrahydrobenzo[b]thiophene core to study steric/electronic effects on bioactivity .
Q. How can computational modeling enhance reactivity predictions?
Methodological Answer:
- DFT Calculations :
- Simulate reaction pathways (e.g., thiourea formation) using Gaussian09 with B3LYP/6-31G(d) to identify transition states and activation energies .
- Predict electrophilic/nucleophilic sites via Fukui indices for targeted derivatization.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes) and guide scaffold optimization .
Data Contradiction Analysis
Q. How should researchers address variability in synthetic yields across studies?
Methodological Answer:
- Root-Cause Investigation :
- Compare solvent purity (anhydrous vs. technical-grade dioxane) and reaction atmosphere (N₂ vs. ambient) .
- Analyze byproduct formation via LC-MS and adjust stoichiometry (e.g., benzoylisothiocyanate excess to drive completion) .
- Case Study : Yield discrepancies (40% vs. 75%) may stem from inadequate thiourea intermediate isolation. Implement flash chromatography pre-esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
